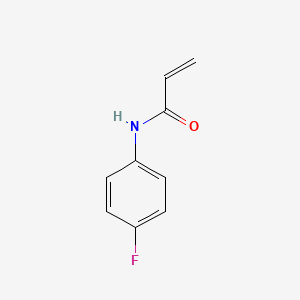

N-(4-fluorophenyl)prop-2-enamide

Übersicht

Beschreibung

Comprehensive Analysis of “N-(4-fluorophenyl)prop-2-enamide”

The compound N-(4-fluorophenyl)prop-2-enamide is a type of enamide, which are organic compounds characterized by the presence of a carbon-carbon double bond (alkene) adjacent to a carbon-nitrogen double bond (amide). Enamides are known for their bioactive pharmacophores in various natural products and have been utilized as reagents for asymmetric incorporation of nitrogen functionality .

Synthesis Analysis

The synthesis of N-(4-fluorophenyl)prop-2-enamide can be inferred from the general methods reported for the synthesis of enamides. A general atom economic method for the isomerization of N-allyl amides to form Z-di-, tri-, and tetrasubstituted enamides with exceptional geometric selectivity has been reported, which could potentially be applied to the synthesis of N-(4-fluorophenyl)prop-2-enamide . Additionally, the synthesis of related fluorinated enamides has been achieved through the nucleophilic vinylic substitution (S(N)V) reaction of gem-difluoroenamides .

Molecular Structure Analysis

The molecular structure of enamides like N-(4-fluorophenyl)prop-2-enamide is characterized by the presence of a double bond between a carbon atom and a nitrogen atom (amide) adjacent to a carbon-carbon double bond (alkene). The presence of a fluorine atom on the phenyl ring can influence the electronic properties of the molecule, potentially affecting its reactivity and stability .

Chemical Reactions Analysis

Enamides undergo various chemical reactions, including nucleophilic addition and cycloaddition reactions. The presence of fluorine in the structure can enhance the electrophilic reactivity of the enamide, as demonstrated by the synthesis of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones through the S(N)V reaction . Moreover, enamides can be used as intermediates in the synthesis of complex molecules, such as atorvastatin, through 1,3-dipolar cycloaddition reactions .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of N-(4-fluorophenyl)prop-2-enamide are not directly reported, related compounds exhibit good solubility in organic solvents and high thermal stability . The presence of fluorine is likely to influence the physical properties of the compound, such as its boiling point, melting point, and solubility in various solvents. The chemical properties, such as reactivity and stability, can also be affected by the fluorine atom due to its electronegativity and ability to stabilize adjacent positive charges .

Wissenschaftliche Forschungsanwendungen

Muscle Relaxant and Anti-inflammatory Activity

A study by Musso et al. (2003) focused on the synthesis of potent, centrally acting muscle relaxants derived from cinnamamide analogues. One compound, (E)-2-(4,6-difluoro-1-indanylidene)acetamide, demonstrated potent muscle relaxant, antiinflammatory, and analgesic activities, highlighting its potential therapeutic applications (Musso et al., 2003).

Antimalarial Properties

Kos et al. (2022) investigated N-Phenyl-Substituted Cinnamanilides for their antimalarial properties. They discovered that several derivatives showed significant antimalarial activity, with one compound in particular demonstrating efficacy comparable to the standard chloroquine, suggesting a promising avenue for antimalarial drug development (Kos et al., 2022).

Investigation of Anti-Inflammatory Potential

Another study by Hošek et al. (2019) explored the anti-inflammatory potential of N-arylcinnamamide derivatives. The research showed that most compounds significantly attenuated lipopolysaccharide-induced NF-κB activation, suggesting their utility in anti-inflammatory therapies (Hošek et al., 2019).

Inhibition of Met Kinase Superfamily

Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds, including one that demonstrated complete tumor stasis in a specific model, advanced into phase I clinical trials, highlighting their potential in cancer therapy (Schroeder et al., 2009).

Eigenschaften

IUPAC Name |

N-(4-fluorophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-2-9(12)11-8-5-3-7(10)4-6-8/h2-6H,1H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVCGCAYBLBKRDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390643 | |

| Record name | N-(4-fluorophenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)prop-2-enamide | |

CAS RN |

60252-77-9 | |

| Record name | N-(4-fluorophenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-1-(4-fluorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propen-1-one](/img/structure/B1306631.png)

![(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(3-toluidino)-2-propen-1-one](/img/structure/B1306644.png)

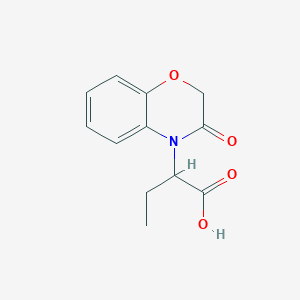

![2-(2-Methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-propionic acid](/img/structure/B1306664.png)

![(E)-1-{2-[(4-chlorobenzyl)oxy]phenyl}-3-(4-toluidino)-2-propen-1-one](/img/structure/B1306677.png)